molecular formula C14H14N4O3 B2732087 N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428352-57-1

N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2732087
CAS RN: 1428352-57-1
M. Wt: 286.291
InChI Key: MZIGVUABLWRAAK-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic compound that belongs to the class of oxazine derivatives. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The chemical compound N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide represents a class of heterocyclic compounds that serve as key intermediates in the synthesis of various pharmacologically active derivatives. Research has shown the versatility of related structures in forming amides and substituted pyrazolo derivatives through reactions with primary and secondary amines. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized, highlighting the methodological advancements in the domain of heterocyclic chemistry (Eleev, Kutkin, & Zhidkov, 2015).

Cytotoxicity and Anticancer Activity

The cytotoxicity and anticancer potential of compounds related to N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have been explored through the synthesis and testing of novel derivatives. The creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been particularly noted for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Antioxidant and Pharmacological Activities

Further studies have highlighted the compound's utility in generating fused oxazine derivatives with significant chemical and pharmacological activities, including antioxidant and anticancer properties. This showcases the compound's potential in the pharmacological field as a precursor for the synthesis of compounds with varied biological activities (Mahmoud, El-Bordany, & Elsayed, 2017).

Novel Herbicide Development

Additionally, derivatives of the pyrazolo[3,4-d]pyrimidine class have been synthesized as candidate herbicides, exhibiting both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This indicates the compound's applicability in agricultural sciences, particularly in the development of new herbicidal formulations with specific target mechanisms (Li et al., 2008).

Anti-Influenza Virus Activity

The chemical backbone of N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has also been manipulated to create benzamide-based 5-aminopyrazoles, showcasing remarkable antiviral activities against the H5N1 subtype of the influenza A virus. This underscores the potential of such compounds in the development of antiviral drugs, highlighting the broader implications of this compound in medicinal chemistry and drug design (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c15-13(19)9-4-1-2-5-10(9)16-14(20)11-8-12-18(17-11)6-3-7-21-12/h1-2,4-5,8H,3,6-7H2,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIGVUABLWRAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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